8-prenylchrysin
CAS No.: 34125-75-2
Cat. No.: VC21062200
Molecular Formula: C20H18O4
Molecular Weight: 322.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34125-75-2 |
|---|---|
| Molecular Formula | C20H18O4 |
| Molecular Weight | 322.4 g/mol |
| IUPAC Name | 5,7-dihydroxy-8-(3-methylbut-2-enyl)-2-phenylchromen-4-one |
| Standard InChI | InChI=1S/C20H18O4/c1-12(2)8-9-14-15(21)10-16(22)19-17(23)11-18(24-20(14)19)13-6-4-3-5-7-13/h3-8,10-11,21-22H,9H2,1-2H3 |
| Standard InChI Key | WVBTWALEDCJRKA-UHFFFAOYSA-N |
| SMILES | CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)C3=CC=CC=C3)C |
| Canonical SMILES | CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)C3=CC=CC=C3)C |
Introduction
Chemical Structure and Properties
Structural Features
8-Prenylchrysin, with the IUPAC name 5,7-dihydroxy-8-(3-methylbut-2-enyl)-2-phenylchromen-4-one, features a basic flavonoid skeleton with hydroxyl groups at positions 5 and 7, and a prenyl group at position 8. The molecular formula is C20H18O4 with a molecular weight of 322.4 g/mol. The prenyl group, consisting of a five-carbon chain with a terminal dimethyl substitution and an internal double bond, plays a crucial role in determining the compound's biological activities.
The compound's structure can be represented by the canonical SMILES notation: CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)C3=CC=CC=C3)C, which provides a linear representation of its molecular structure. Additionally, its standard InChI identifier is InChI=1S/C20H18O4/c1-12(2)8-9-14-15(21)10-16(22)19-17(23)11-18(24-20(14)19)13-6-4-3-5-7-13/h3-8,10-11,21-22H,9H2,1-2H3.
Physical and Chemical Properties
Table 1: Key Physical and Chemical Properties of 8-Prenylchrysin
| Property | Value |
|---|---|
| Molecular Formula | C20H18O4 |
| Molecular Weight | 322.4 g/mol |
| Physical State | Solid (presumed) |
| Solubility | Enhanced lipophilicity compared to chrysin |
| CAS Number | 34125-75-2 |
| Synonyms | 8-(3,3-Dimethylallyl)-chrysin; 5,7-Dihydroxy-8-(3-methyl-2-butenyl)-flavone |
The prenyl group's influence extends beyond simple physical properties; it also affects the compound's chemical reactivity. The presence of this group can influence how 8-prenylchrysin participates in chemical reactions, particularly in biological systems where it may undergo metabolism or interact with target proteins.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 8-prenylchrysin primarily involves the prenylation of the chrysin skeleton. One common method employs prenyl bromide in the presence of a base such as potassium carbonate. This reaction typically occurs in organic solvents like dimethylformamide (DMF) at elevated temperatures. The prenylation reaction targets the 8-position of the chrysin molecule, resulting in the addition of the prenyl group to create 8-prenylchrysin.
The regioselectivity of this reaction is crucial, as it determines the position of the prenyl group on the flavonoid skeleton. Various reaction conditions and catalysts can be employed to ensure that prenylation occurs specifically at the desired 8-position rather than at other potentially reactive sites on the molecule.
Industrial Production
While detailed information on industrial-scale production methods for 8-prenylchrysin is limited in the search results, it is likely that industrial synthesis follows similar synthetic routes to laboratory methods, with optimizations for scale and efficiency. Industrial production might employ continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs. These methods would need to address challenges related to scaling up the reaction while maintaining the regioselectivity and purity of the final product.
Chemical Reactions
8-Prenylchrysin can undergo various chemical reactions, primarily involving its hydroxyl groups and the prenyl side chain. These include:
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Oxidation reactions: The hydroxyl groups can be oxidized to form quinones.
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Reduction reactions: The prenyl group can undergo hydrogenation to form a saturated side chain.
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Substitution reactions: The hydroxyl groups can participate in nucleophilic substitution reactions.
These chemical transformations may be utilized in the preparation of derivatives with potentially enhanced or altered biological activities compared to the parent compound.
Biological Activities and Mechanism of Action
Anticancer Properties
8-Prenylchrysin has demonstrated significant anticancer activities across various cancer cell lines. Research indicates that it exhibits selective cytotoxicity against breast and prostate cancer cells through multiple mechanisms. One primary mechanism involves the induction of apoptosis in MCF7 breast cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial regulators of programmed cell death.
Additionally, 8-prenylchrysin inhibits estrogen receptor-alpha-mediated cell growth, suggesting potential applications in hormone-dependent cancers. This inhibitory effect on estrogen receptors positions the compound as a possible alternative or complementary approach to conventional treatments for estrogen-responsive cancers.
Another significant anticancer property of 8-prenylchrysin is its ability to inhibit multidrug resistance proteins (MDR), which are often responsible for therapeutic failures in cancer treatment. By inhibiting these proteins, particularly P-glycoprotein (P-gp), 8-prenylchrysin may enhance the efficacy of conventional chemotherapeutic agents by preventing the efflux of these drugs from cancer cells.
Anti-inflammatory and Antioxidant Activities
Beyond its anticancer effects, 8-prenylchrysin exhibits notable anti-inflammatory and antioxidant properties. Studies have shown that it can reduce levels of pro-inflammatory cytokines in various experimental models, indicating potential therapeutic applications in inflammatory diseases. The compound also demonstrates significant free radical scavenging ability, contributing to its protective effects against oxidative stress-related damage.
Estrogen-like Effects
8-Prenylchrysin exhibits estrogen-like activities, functioning as a natural selective estrogen receptor modulator (SERM). The presence of the prenyl group at the 8-position is crucial for this activity, as it induces conformational changes in the estrogen receptor upon binding. This structural feature significantly enhances the estrogenicity of 8-prenylchrysin compared to non-prenylated flavonoids like naringenin .
The term "selective" in SERM refers to compounds that act as estrogen receptor (ER) agonists in some tissues while functioning as antagonists in others. This selective activity profile is similar to drugs like tamoxifen, which is used in breast cancer treatment. Tamoxifen acts as an antagonist in breast tissue by suppressing transcription via binding to ERα, while simultaneously acting as an agonist on ERβ in the uterus .
Bone-Protective Effects
Research on related prenylated flavonoids suggests potential bone-protective properties. Studies comparing 8-prenylnaringenin (a structurally similar compound) with non-prenylated naringenin demonstrated that the prenylated compound had a stronger capability to induce the expression of osteoprotegerin (OPG), an osteoclastogenesis inhibitor. It also increased levels of osteoblast differentiation markers in cultured rat calvarial osteoblasts and inhibited the formation of osteoclasts while inducing their apoptosis in rabbit bone marrow cells .
While these studies specifically examined 8-prenylnaringenin rather than 8-prenylchrysin, they highlight the importance of the prenyl group in bone-protective activities and suggest that 8-prenylchrysin might exhibit similar effects due to its prenylated structure.
Research Findings and Applications
Cancer Research
Multiple studies have investigated 8-prenylchrysin's potential as an anticancer agent. Research involving MCF7 breast cancer cells demonstrated a dose-dependent increase in apoptosis markers following treatment with the compound, including cleaved PARP and activated caspase-3. Similarly, in PC-3 prostate cancer cells, 8-prenylchrysin treatment led to reduced cell viability and increased vacuole formation, indicating the activation of autophagic cell death pathways.
P-glycoprotein Inhibition
A significant research finding regarding 8-prenylchrysin is its ability to inhibit P-glycoprotein (P-gp), a protein involved in drug efflux. P-gp is expressed in various tissues, including the intestinal epithelium, liver, and kidneys, and plays a crucial role in limiting the absorption and enhancing the elimination of many drugs. In cancer cells, overexpression of P-gp contributes to multidrug resistance, a major obstacle in chemotherapy.
By inhibiting P-gp, 8-prenylchrysin may enhance the efficacy of chemotherapeutic agents by preventing their efflux from cancer cells. This inhibitory effect on P-gp positions 8-prenylchrysin as a potential adjunct therapy to conventional cancer treatments, potentially improving their efficacy and reducing the development of drug resistance.
Comparative Efficacy Studies
Table 2: Comparative Efficacy of Prenylated Flavonoids in Cancer Cell Lines
| Compound | Cell Line | Mechanism of Action | Relative Potency |
|---|---|---|---|
| 8-Prenylchrysin | MCF7 | Induces apoptosis, ER inhibition | High |
| Isoxanthohumol | MCF7 | Induces apoptosis, stronger MDR inhibition | Higher than 8-prenylchrysin |
| 6-Prenylnaringenin | DU145 | Caspase-independent cell death | Moderate |
In comparative studies, 8-prenylchrysin has been found to be less effective than some prenylated flavonoids like isoxanthohumol against certain cancer cell lines, but it still exhibits significant cytotoxicity across various models. This comparative information helps position 8-prenylchrysin within the broader context of prenylated flavonoids and their potential therapeutic applications.
Comparison with Similar Compounds
Structural Comparisons
8-Prenylchrysin differs from related compounds primarily in its basic flavonoid structure and the position of the prenyl group. While 8-prenylchrysin is derived from chrysin (5,7-dihydroxyflavone), other prenylated flavonoids like 8-prenylnaringenin are derived from different parent compounds. These structural differences contribute to variations in their biological activities and target specificities .
The prenyl group's position is another crucial differentiating factor. In 8-prenylchrysin, this group is attached at the 8-position, which contributes to its specific biological activities. Other prenylated flavonoids may have prenyl groups at different positions, leading to distinct activity profiles .
Activity Comparisons
When comparing the activities of various prenylated flavonoids, research indicates that the presence and position of the prenyl group significantly influence their biological effects. For instance, the prenyl group enhances the estrogenic activity of these compounds compared to their non-prenylated counterparts. This enhanced activity is attributed to the prenyl group's ability to induce conformational changes in estrogen receptors upon binding .
Table 3: Comparison of 8-Prenylchrysin with Related Compounds
| Characteristic | 8-Prenylchrysin | Chrysin (Parent) | 8-Prenylnaringenin |
|---|---|---|---|
| Basic Structure | Flavone | Flavone | Flavanone |
| Prenyl Group | At 8-position | Absent | At 8-position |
| Hydrophobicity | Enhanced | Lower | Enhanced |
| Estrogenic Activity | Significant | Minimal | Potent |
| P-gp Inhibition | Strong | Weak | Moderate |
| Bioavailability | Affected by prenylation | Higher than prenylated derivatives | Affected by prenylation |
The prenyl group's impact on compound hydrophobicity affects how these molecules interact with biological systems. Increased hydrophobicity facilitates interaction with biological membranes and lipophilic proteins but may also affect how the compounds are transported and metabolized in the body. For instance, prenylation reduces efflux by adenosine triphosphate-binding cassette transporters, which can impact the bioavailability of these compounds .
Future Research Directions
Therapeutic Development
Future research on 8-prenylchrysin could focus on developing it as a therapeutic agent for various conditions, particularly cancer, inflammation, and hormone-related disorders. The compound's ability to inhibit P-glycoprotein suggests potential applications in addressing multidrug resistance in cancer treatment. Additionally, its estrogen-like effects warrant further investigation for potential use in managing menopausal and post-menopausal symptoms .
Developing optimized delivery systems for 8-prenylchrysin would be another important research direction. Given the compound's hydrophobicity and potential limitations in bioavailability, novel formulation approaches could enhance its therapeutic potential. These might include nanoparticle-based delivery systems, liposomal formulations, or other targeted delivery approaches .
Mechanism Elucidation
While various biological activities of 8-prenylchrysin have been identified, more detailed studies on its mechanisms of action are needed. This includes further investigation into its interactions with specific cellular targets, signaling pathways, and potential off-target effects. Understanding these mechanisms at a molecular level would provide valuable insights for optimizing its therapeutic applications and developing more effective derivatives.
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